![molecular formula C14H21NO2 B1352136 3-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 104778-54-3](/img/structure/B1352136.png)
3-[(2-Ethoxyphenoxy)methyl]piperidine
描述
3-[(2-Ethoxyphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . It is known for its role as a potent and selective β3-adrenergic receptor agonist. This compound is used in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyphenoxy)methyl]piperidine typically involves the reaction of piperidine derivatives with 2-ethoxyphenol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the piperidine derivative . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-[(2-Ethoxyphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .
科学研究应用
3-[(2-Ethoxyphenoxy)methyl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a β3-adrenergic receptor agonist, it is investigated for its potential therapeutic applications in treating conditions such as obesity and diabetes.
作用机制
The mechanism of action of 3-[(2-Ethoxyphenoxy)methyl]piperidine involves its binding to β3-adrenergic receptors. This binding activates the receptor, leading to the activation of downstream signaling pathways that regulate various physiological processes. The molecular targets include the β3-adrenergic receptor, and the pathways involved are related to the regulation of energy metabolism and lipolysis .
相似化合物的比较
3-[(2-Ethoxyphenoxy)methyl]piperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Condensed Piperidines: Piperidine rings fused with other ring systems.
Piperidinones: Piperidine derivatives containing a ketone group.
The uniqueness of this compound lies in its specific substitution pattern and its role as a β3-adrenergic receptor agonist, which distinguishes it from other piperidine derivatives .
属性
IUPAC Name |
3-[(2-ethoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUOUCIJKBLYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909204 | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104778-54-3 | |
| Record name | Piperidine, 3-((2-ethoxyphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antidepressant activity observed in 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives?
A: The research suggests that these compounds, specifically this compound (compound 3) and a related derivative (compound 5), exhibit antidepressant activity comparable to the drug viloxazine []. This activity is believed to stem from their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions []. While the specific amines targeted were not detailed in the abstract, this reuptake inhibition is a common mechanism for various antidepressant drugs. Further research would be needed to elucidate the precise mechanism and the specific biogenic amines targeted by these compounds.
Q2: How does the structure of this compound derivatives relate to their observed antidepressant activity?
A: The research highlights that specific structural modifications to the this compound scaffold influence the antidepressant activity []. While the exact structural differences between compound 3 and 5 were not elaborated on in the abstract, their distinct activities suggest that specific functional groups and their positioning within the molecule play a crucial role in determining potency and potential selectivity for biogenic amine reuptake inhibition. Further studies exploring structure-activity relationships (SAR) would be valuable to understand how different substituents on this core structure affect the interaction with biological targets and ultimately modulate antidepressant activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


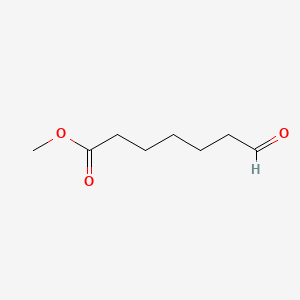
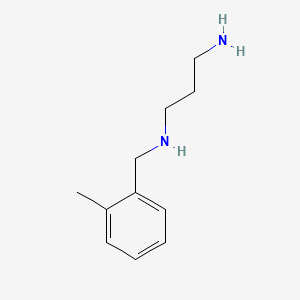

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

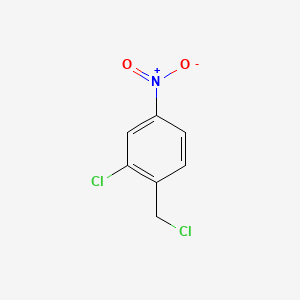
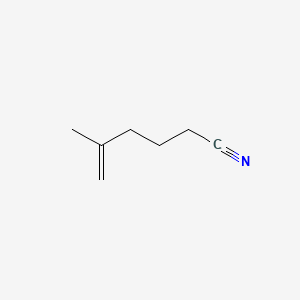
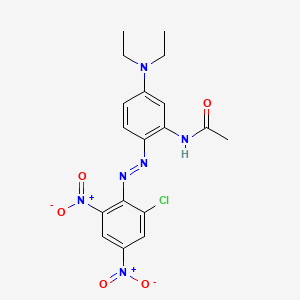
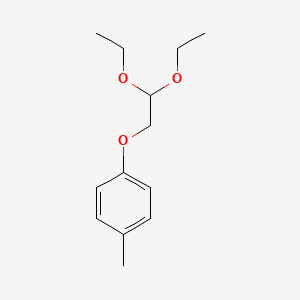
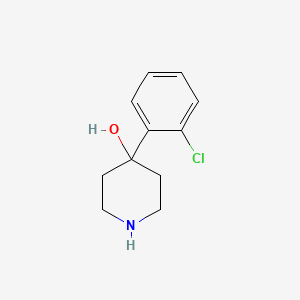
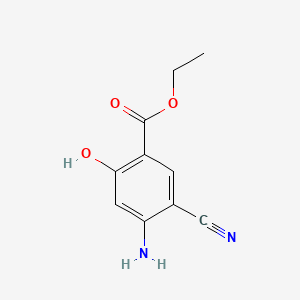
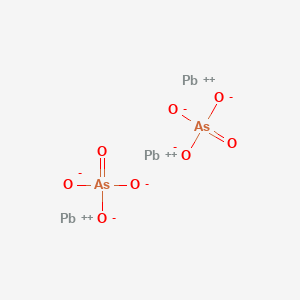
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)

